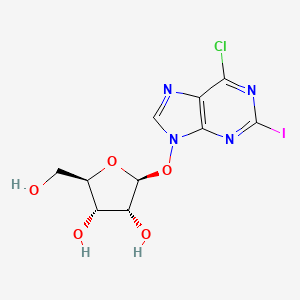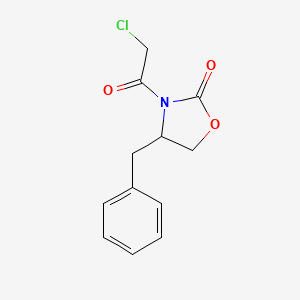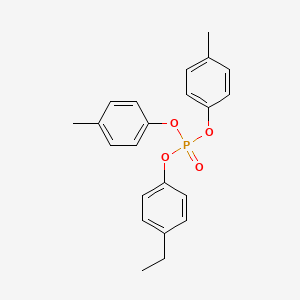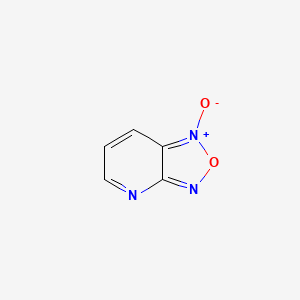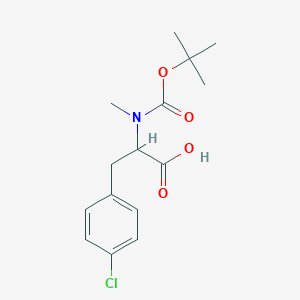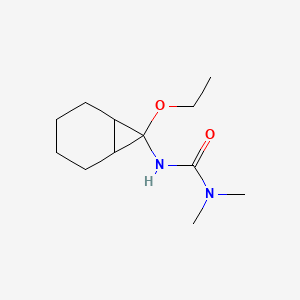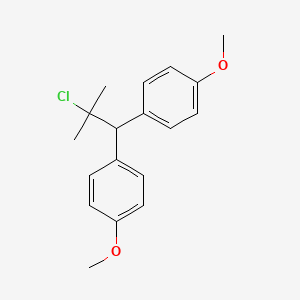
Benzene, 1,1'-(2-chloro-2-methylpropylidene)bis(4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a 2-chloro-2-methylpropylidene bridge, with methoxy groups attached to the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene rings with electrophiles.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as alkyl halides and Lewis acids (e.g., AlCl3) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution: Alkylated or acylated benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Hydrocarbon derivatives with reduced functional groups.
Applications De Recherche Scientifique
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) involves its interaction with various molecular targets. In electrophilic aromatic substitution, the compound acts as a nucleophile, attacking electrophiles to form substituted products. The presence of methoxy groups enhances the electron density on the benzene rings, making them more reactive towards electrophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-chloro-2-methoxy-: Similar in structure but with fewer substituents.
Benzene, 1,1’-(1,2-cyclopropanediyl)bis[4-methoxy-]: Contains a cyclopropane bridge instead of a 2-chloro-2-methylpropylidene bridge.
Uniqueness
Benzene, 1,1’-(2-chloro-2-methylpropylidene)bis(4-methoxy-) is unique due to its specific substituents and bridge structure, which confer distinct chemical properties and reactivity compared to other benzene derivatives.
Propriétés
Numéro CAS |
59900-60-6 |
|---|---|
Formule moléculaire |
C18H21ClO2 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
1-[2-chloro-1-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzene |
InChI |
InChI=1S/C18H21ClO2/c1-18(2,19)17(13-5-9-15(20-3)10-6-13)14-7-11-16(21-4)12-8-14/h5-12,17H,1-4H3 |
Clé InChI |
HGUMOBCSRFLMHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


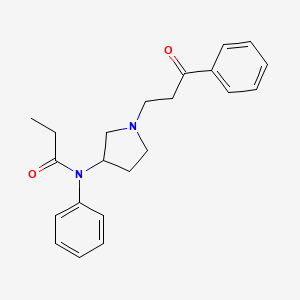
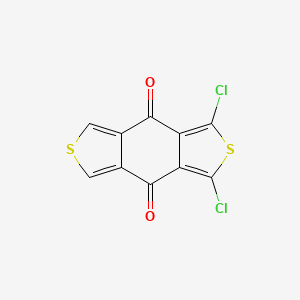
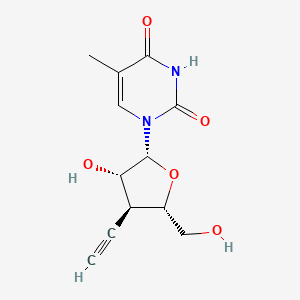
![Naphtho[1,2-g]pteridine-9,11-diamine](/img/structure/B12810470.png)
![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
